Cas no 898792-49-9 (6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid)

6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid is a synthetic intermediate with a unique structural framework combining a dimethoxyphenyl moiety and a carboxyl-functionalized aliphatic chain. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a precursor for bioactive molecules, particularly those targeting central nervous system (CNS) applications. The dimethoxy substitution pattern enhances electronic properties, while the hexanoic acid backbone offers flexibility for further derivatization. Its well-defined structure ensures reproducibility in synthetic routes, making it valuable for medicinal chemistry studies. The compound's stability under standard laboratory conditions further supports its utility in multistep synthesis.
6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid structure
898792-49-9 structure
Product Name:6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid
CAS No:898792-49-9
MF:C14H18O5
MW:266.289724826813
MDL:MFCD02261039
CID:994400
PubChem ID:24727089
Update Time:2025-05-19

6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(2,6-DIMETHOXYPHENYL)-6-OXOHEXANOIC ACID
    • DTXSID60645471
    • MFCD02261039
    • AKOS016022789
    • MS-21321
    • 6-(2,6-DIMETHOXYPHENYL)-6-OXOHEXANOICACID
    • 898792-49-9
    • 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid
    • MDL: MFCD02261039
    • Inchi: 1S/C14H18O5/c1-18-11-7-5-8-12(19-2)14(11)10(15)6-3-4-9-13(16)17/h5,7-8H,3-4,6,9H2,1-2H3,(H,16,17)
    • InChI Key: UBGVKIKPSXLBFI-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=CC=CC=1OC)OC)CCCCC(=O)O

Computed Properties

  • Exact Mass: 266.11500
  • Monoisotopic Mass: 266.11542367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 72.8Ų

Experimental Properties

  • PSA: 72.83000
  • LogP: 2.53150

6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:898792-49-9)6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid
Order Number:A1233459
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:42
Price ($):346
Email:sales@amadischem.com

Additional information on 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid

Introduction to 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic Acid (CAS No. 898792-49-9)

6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid, identified by the chemical compound code CAS No. 898792-49-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, comprises a hexanoic acid backbone substituted with a 2,6-dimethoxyphenyl group at the sixth carbon position. The presence of the 6-oxo (ketone) functional group further enhances its reactivity and potential utility in synthetic pathways.

The molecular structure of 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid lends itself to diverse applications, particularly in the development of novel therapeutic agents and biochemical probes. The dimethoxy substitution on the aromatic ring imparts specific electronic and steric properties, making it a valuable intermediate in constructing more complex molecules. This feature has been exploited in recent research endeavors aimed at designing molecules with enhanced pharmacological profiles.

In recent years, there has been a growing interest in exploring the pharmacological potential of aromatic carboxylic acids with substituted phenyl groups. Studies have demonstrated that such compounds can exhibit a range of biological activities, including anti-inflammatory, antioxidant, and even anticancer properties. The 2,6-dimethoxyphenyl moiety, in particular, has been shown to modulate enzyme activity and receptor binding affinity, which are critical factors in drug design.

One of the most compelling aspects of 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid is its role as a building block in the synthesis of more intricate pharmacophores. Researchers have leveraged its structural features to develop derivatives that exhibit improved solubility, bioavailability, and target specificity. For instance, modifications to the hexanoic acid chain or the aromatic ring have led to compounds with enhanced efficacy in preclinical models of inflammation and neurodegeneration.

The synthesis of 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid typically involves multi-step organic reactions, often starting from commercially available precursors such as dimethoxybenzaldehyde or dimethoxybenzoic acid. Advanced synthetic techniques like cross-coupling reactions and oxidation processes are commonly employed to construct the desired molecular framework with high precision. These synthetic strategies not only highlight the compound's synthetic utility but also showcase the advancements in organic chemistry methodologies.

From a computational chemistry perspective, the electronic properties of 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies have provided valuable insights into how the dimethoxy and ketone functionalities influence molecular interactions with biological targets. Such computational analyses are instrumental in guiding experimental efforts and optimizing drug-like properties.

The biological evaluation of CAS No. 898792-49-9 has revealed intriguing interactions with various cellular pathways. For example, preliminary data suggest that this compound may inhibit certain kinases involved in inflammatory responses by competing with ATP binding sites. Additionally, its ability to modulate lipid peroxidation pathways has raised interest in its potential as an antioxidant agent. These findings underscore the importance of exploring structurally diverse compounds for discovering novel therapeutic interventions.

In conclusion,6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid represents a promising candidate for further pharmacological investigation due to its unique structural features and demonstrated synthetic versatility. As research continues to uncover new applications for this compound and its derivatives,CAS No. 898792-49-9 is poised to play a significant role in advancing drug discovery efforts across multiple therapeutic areas.

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Amadis Chemical Company Limited
(CAS:898792-49-9)6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid
A1233459
Purity:99%
Quantity:1g
Price ($):346
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